C20 Triaromatic sterane

Description

Contextualizing C20 Triaromatic Sterane as a Geochemical Biomarker

Geochemical biomarkers are complex organic compounds found in sediments and petroleum that can be unambiguously linked to specific biological precursors. inig.pl These "molecular fossils" retain a significant portion of their original carbon skeleton, allowing scientists to trace the origin of organic matter, reconstruct past depositional environments, and assess the thermal history of sedimentary basins. inig.plfupre.edu.ng

Within this framework, this compound is a key biomarker for thermal maturity assessment. Its formation is part of a sequence of chemical transformations that begin with sterols, common components of eukaryotic organisms. nih.govinig.pl During burial and heating over geological time, these sterols first lose their functional groups and are reduced to form saturated steranes. nih.gov With increasing temperature, a process of aromatization begins, first forming monoaromatic steroids (MAS), and subsequently, triaromatic steroids (TAS). scielo.org.coresearchgate.net The this compound is a product of this advanced maturation, often involving the loss of methyl groups from its parent molecules under increasing thermal stress. annualreviews.org

The abundance of this compound, often measured relative to other less thermally stable steranes or its longer-chain counterparts (C26-C28 TAS), serves as a reliable indicator of the extent of thermal alteration the organic matter has undergone. scielo.org.coonepetro.org Higher concentrations of short-chain triaromatics like C20 TAS are indicative of greater thermal exposure. onepetro.org This makes the compound particularly useful in evaluating high-maturity source rocks and condensates where other molecular indicators may have been destroyed. semanticscholar.org

Overview of Triaromatic Steroids within Petroleum Systems

Triaromatic steroids (TAS), including the C20 variant, are a class of aromatic hydrocarbons routinely analyzed in petroleum system studies. cup.edu.cninig.pl A petroleum system encompasses a pod of active source rock and all related oil and gas accumulations, including the essential elements and processes of petroleum generation, migration, and accumulation. The analysis of biomarkers like TAS is fundamental to understanding these systems. inig.pl

TAS are formed through the progressive aromatization of steroidal precursors during diagenesis and catagenesis. nih.govinig.pl The process generally involves the transformation of C-ring monoaromatic steroids into ABC-ring triaromatic steroids as thermal maturity increases. scielo.org.coresearchgate.net The most commonly identified TAS in geological samples are the C26-C28 series, which are the aromatized products of the ubiquitous C27-C29 steranes, respectively. cup.edu.cninig.pl The relative distribution of these compounds is used to infer the original type of organic matter (e.g., marine algae vs. terrestrial higher plants) that contributed to the source rock. cup.edu.cnfupre.edu.ng

The C20 and C21 triaromatic steranes are notable as they represent short-chain homologues. Their relative increase with maturity is attributed to the cracking, or breaking of carbon-carbon bonds, of the longer side chains of the more common C26-C28 TAS. onepetro.org Therefore, ratios comparing the short-chain (C20+C21) and long-chain (C26-C28) TAS are powerful tools for maturity assessment. scielo.org.cosemanticscholar.org

Furthermore, due to their high thermal stability and exceptional resistance to biodegradation, triaromatic steroids are invaluable for oil-to-oil and oil-to-source rock correlations, even in cases of severe biodegradation where saturated biomarkers like hopanes and steranes have been completely removed. cup.edu.cnresearchgate.netingentaconnect.com

Table 1: Key Triaromatic Steroid Maturity Parameters This table presents ratios derived from triaromatic steroid distributions used to assess the thermal maturity of organic matter. An increase in these ratios generally signifies a higher level of thermal maturation.

| Parameter | Formula | Geochemical Significance |

|---|---|---|

| TAS/(TAS+MAS) | Total Triaromatic Steroids / (Total Triaromatic Steroids + Total Monoaromatic Steroids) | Indicates the progression of aromatization; increases with maturity. scielo.org.co |

| Short/Long Chain TAS Ratio | (C20+C21) / (C20+C21+C26-C28) | Measures the extent of thermal cracking of side chains; increases with maturity. scielo.org.cosemanticscholar.org |

| C20/C28 TAS Ratio | C20 TAS / (C20 + C28 20R TAS) | Compares a cracking product to a more stable long-chain isomer; increases with maturity. scielo.org.cosemanticscholar.org |

Historical Trajectory and Advancements in Aromatic Steroid Biomarker Research

The concept of using biological markers to understand the origin of petroleum dates back to the 1930s with Alfred Treibs' work on porphyrins, which linked them to chlorophyll. annualreviews.org However, the widespread application of biomarkers, including steroids, awaited the development of advanced analytical techniques, primarily the coupling of gas chromatography with mass spectrometry (GC-MS) in the 1960s and 1970s. annualreviews.orgcsic.es

Early research focused on saturated hydrocarbons like n-alkanes, steranes, and hopanes to determine organic matter source and maturity. inig.plcsic.es The study of aromatic steroids gained momentum as geochemists recognized their potential to provide unique information, especially in mature and biodegraded samples. semanticscholar.org In the late 1970s and early 1980s, researchers like Seifert and Moldowan, and Mackenzie and colleagues, laid the groundwork for using mono- and triaromatic steroid distributions to evaluate thermal maturity. researchgate.netonepetro.org They established the reaction series from sterols to steranes and then to aromatic steroids, noting that the extent of aromatization correlated with increasing maturation. scielo.org.coresearchgate.net

Subsequent research refined these applications. The use of triangular diagrams of C27-C28-C29 TAS (analogous to those for regular steranes) was proposed to differentiate petroleum systems and organic facies. ingentaconnect.comsysydz.net The recognition of short-chain TAS (C20, C21) as products of thermal cracking led to the development of more sensitive maturity parameters applicable at higher thermal stages. onepetro.org

Modern advancements continue to enhance the utility of aromatic steroid analysis. The use of GC-MS-MS (tandem mass spectrometry) allows for more precise identification and quantification of specific isomers, overcoming issues like the co-elution of different compounds that can complicate standard GC-MS analysis. cup.edu.cnresearchgate.net This has improved the reliability of oil-to-oil correlations and the detailed classification of petroleum families. cup.edu.cningentaconnect.com Today, the analysis of this compound and its related compounds is a standard and powerful procedure in comprehensive petroleum geochemistry studies. fupre.edu.ngsemanticscholar.org

Table 2: Timeline of Key Developments in Aromatic Steroid Research This table outlines the historical progression of research and technological advancements related to aromatic steroid biomarkers.

| Time Period | Key Development | Significance |

|---|---|---|

| 1930s | Identification of porphyrins in petroleum (Treibs). | Established the foundational "biomarker concept" linking petroleum to biological precursors. annualreviews.org |

| 1960s-1970s | Advent of Gas Chromatography-Mass Spectrometry (GC-MS). | Enabled the detailed separation and identification of complex organic molecules like steranes in geological samples. annualreviews.orgcsic.es |

| 1970s-1980s | Elucidation of steroid diagenesis pathways. | Researchers detailed the transformation from sterols to steranes and the subsequent aromatization to mono- and triaromatic steroids with increasing maturity. nih.govscielo.org.coresearchgate.net |

| 1980s | Development of maturity parameters based on TAS/MAS ratios. | Established quantitative methods to assess thermal maturity using the relative abundance of aromatic steroid classes. scielo.org.coonepetro.org |

| 1990s-2000s | Application of TAS for biodegraded oil correlation. | The high resistance of TAS to biodegradation made them crucial for correlating heavily altered oils where saturated biomarkers were lost. cup.edu.cnresearchgate.net |

| 2000s-Present | Use of advanced analytical techniques (e.g., GC-MS-MS). | Improved isomer-specific quantification, enhancing the precision of source, maturity, and correlation studies. cup.edu.cnresearchgate.net |

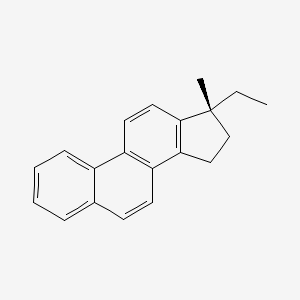

Structure

3D Structure

Properties

IUPAC Name |

(17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRVEKVXRTMGS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Geochemical Pathways and Formation of C20 Triaromatic Sterane

Precursor Compounds and Sterol Derivatization

The journey of C20 triaromatic sterane begins with sterols, which are complex organic molecules produced by eukaryotes. These sterols undergo a series of transformations in sedimentary environments to form steranes, which are the saturated counterparts.

Sterol to Sterane Transformations in Sedimentary Environments

Sterols, upon deposition in sediments, are subjected to various microbial and chemical alterations. The initial diagenetic processes involve the reduction of the double bond in the sterol nucleus and the dehydration of the hydroxyl group, leading to the formation of sterenes. Subsequent hydrogenation of sterenes results in the formation of saturated steranes. This transformation from sterol to sterane is a key step in the preservation of the carbon skeleton, which serves as a molecular fossil. wikipedia.org

The relative abundance of different steranes (e.g., C27, C28, C29) can indicate the primary source of the organic matter, with C27 steranes often associated with marine algae and C29 steranes with terrestrial higher plants.

Monoaromatic Steranes (MAS) as Key Intermediates

Further alteration of steranes during diagenesis leads to the formation of monoaromatic steranes (MAS). icm.edu.plbohrium.com This process involves the aromatization of one of the saturated rings, typically the C-ring, of the sterane structure. Monoaromatic steranes are crucial intermediates in the pathway to the formation of triaromatic steranes and are often found in conjunction with them in low-maturity samples. icm.edu.pl The ratio of monoaromatic to triaromatic steranes can be utilized as an indicator of thermal maturity.

Diagenetic and Catagenetic Mechanisms of Aromatization

The conversion of monoaromatic steranes to triaromatic steranes is driven by increasing thermal stress during the diagenetic and catagenetic stages of burial.

Thermal Maturation and Aromatization Processes

As sedimentary rocks are buried deeper, they experience higher temperatures, which drive the aromatization process. During catagenesis, monoaromatic steranes undergo further aromatization, leading to the formation of triaromatic steranes (TAS). icm.edu.pl This involves the aromatization of the A and B rings of the steroid nucleus. The this compound is a specific TAS that is formed through these processes. The extent of aromatization is directly related to the thermal maturity of the source rock.

Influence of Geothermal Temperature and Pressure on Formation

The formation of this compound is highly dependent on the geothermal gradient and the pressure conditions within the sedimentary basin. Higher temperatures accelerate the aromatization reactions. Studies have shown that with increasing temperature, the concentration of monoaromatic steranes decreases while the concentration of triaromatic steranes increases, up to a certain point in the oil generation window.

Pressure also plays a significant role in these transformations. High pressure can influence the reaction kinetics and the stability of the intermediate compounds. Research indicates that high-pressure conditions can favor the generation of oil, which includes triaromatic steranes, and can lower the activation energy required for these reactions. frontiersin.org

| Maturity Stage | Typical Temperature Range (°C) | Dominant Steroidal Hydrocarbons | Aromatization Process |

|---|---|---|---|

| Early Diagenesis | < 50 | Sterols, Sterenes | Initial reduction and dehydration of sterols. |

| Late Diagenesis | 50 - 80 | Steranes, Monoaromatic Steranes | Formation of steranes and initial C-ring aromatization to MAS. |

| Catagenesis (Oil Window) | 80 - 150 | Monoaromatic Steranes, Triaromatic Steranes | Progressive aromatization of A and B rings to form TAS. |

| Metagenesis (Gas Window) | > 150 | Smaller aromatic compounds | Cracking of steranes and other biomarkers. |

Catalytic Roles of Clay Minerals and Rock Matrix in Triaromatic Sterane Genesis

The rock matrix, particularly the presence of clay minerals, can have a significant catalytic effect on the aromatization of steranes. Clay minerals such as montmorillonite and kaolinite possess acidic sites on their surfaces that can promote the chemical reactions involved in aromatization.

These minerals can act as natural catalysts, lowering the activation energy required for the conversion of monoaromatic to triaromatic steranes. The catalytic activity of clay minerals is influenced by their surface area, acidity, and the presence of interlayer water. The interaction between the organic matter and the mineral surfaces within the source rock is a critical factor in the efficiency of triaromatic sterane formation.

| Parameter | Ratio | Interpretation | Geochemical Significance |

|---|---|---|---|

| TAS/(MAS+TAS) | Increases with maturity | Indicates the extent of aromatization. | A reliable indicator of the level of thermal maturation of source rocks and oils. |

| (C20+C21 TAS)/(C26-C28 TAS) | Variable, can be source-dependent | May reflect the original organic matter input and thermal stress. | Helps in correlating oils with their source rocks. |

| C20 TAS / (C20 TAS + C28 TAS) | Increases with maturity | Reflects the preferential generation or preservation of the shorter-chain TAS. | Can be used for detailed maturity assessment within the oil window. |

Isomerization and Stereochemical Evolution of Triaromatic Steranes during Burial History

The stereochemistry of steranes is a critical aspect of their use as geochemical indicators. During burial and the associated increase in thermal stress, specific chiral centers in the sterane molecule can undergo isomerization, which is the conversion of one isomer into another. For triaromatic steranes, as with their saturated counterparts, the stereocenter at the C-20 position is of particular importance for assessing thermal maturity.

Initially, the sterols produced by living organisms possess a specific biological stereochemistry, the 20R configuration. As sediments are buried and heated, this biologically inherited configuration is gradually converted to a more thermally stable mixture of 20R and 20S epimers. researchgate.netgeoconvention.com This conversion from a single epimer to a mixture is an irreversible reaction that progresses towards an equilibrium state. The ratio of the 20S to the 20R epimer, or the ratio of 20S to the total of (20S+20R), increases with rising temperature until an equilibrium of approximately 50-55% 20S is reached.

This principle of isomerization is applied to triaromatic steranes to assess the thermal maturity of source rocks and petroleum. While much of the foundational research has focused on C29 steranes, the C26-C28 triaromatic steroid isomers show similar trends with increasing maturity.

Another key aspect of the stereochemical evolution during burial history is the progressive cracking of the side chain of the more common C26-C28 triaromatic steroids. scielo.org.co As thermal maturity advances into the peak oil generation window and beyond, the side chains are shortened, leading to an increase in the relative abundance of C20 and C21 triaromatic steranes compared to their longer-chain precursors. This change in distribution provides a valuable tool for maturity assessment, especially in mature to highly mature samples where other biomarker ratios may have already reached their equilibrium values. scielo.org.cogeoconvention.com

Research Findings on Triaromatic Sterane Isomerization and Maturity

Several maturity parameters based on triaromatic steroid distributions have been developed and are widely used in petroleum geochemistry. These ratios quantify the extent of isomerization and side-chain cracking.

Side-Chain Cracking Ratios: The relative abundance of short-chain to long-chain triaromatic steroids is a robust indicator of thermal maturity. As temperature increases, the concentration of C20 and C21 TAS increases relative to the C26-C28 compounds. This relationship is captured in the following ratios:

| Maturity Parameter | Calculation | Interpretation |

|---|---|---|

| Triaromatic Steroid Cracking Ratio 1 | C20 / (C20 + C28 20R) | Increases with higher thermal maturity. |

| Triaromatic Steroid Cracking Ratio 2 | (C20 + C21) / (C20 + C21 + C26-C28 20R & 20S) | Increases with higher thermal maturity. scielo.org.co |

Isomerization Ratios: The ratio of 20S to 20R epimers for a specific carbon number of triaromatic sterane tracks the progression towards thermal equilibrium.

| Maturity Parameter | Maturity Level | Typical Value Range |

|---|---|---|

| C26 TAS 20S / (20S + 20R) | Immature | < 0.2 |

| Mature (Oil Window) | 0.2 - 0.5 | |

| Equilibrium | ~0.5 |

Studies have shown that these triaromatic steroid maturity parameters are particularly useful because aromatic hydrocarbons are more resistant to biodegradation than their saturated counterparts like regular steranes and hopanes. scielo.org.co Therefore, in cases where oils have been heavily biodegraded, triaromatic steroid ratios can often still provide reliable information about the thermal history of the petroleum system. However, at very high to advanced maturity levels, all sterane biomarkers, including triaromatic steranes, are eventually destroyed by thermal cracking. geoconvention.com

Applications of C20 Triaromatic Sterane As a Geochemical Biomarker

Assessment of Organic Matter Thermal Maturity

Triaromatic steranes (TAS), including the C20 variant, are instrumental in assessing the thermal maturity of source rocks. As organic matter undergoes thermal alteration with increasing burial depth and temperature, the molecular structure of steranes is systematically altered, leading to the formation of aromatic steroids.

C20 Triaromatic Sterane Concentration as a Thermal Maturity Proxy

With increasing thermal maturity, monoaromatic steroids (MAS) are converted to triaromatic steroids (TAS) icm.edu.pl. This conversion process implies that the concentration of TAS, including this compound, generally increases with thermal stress. In samples of high maturity, a significant presence of the C20–C21 TAS group has been observed, often accompanied by the absence of their monoaromatic counterparts icm.edu.pl. This suggests that the appearance and enrichment of this compound can signify an advanced stage of thermal evolution.

Diagnostic Ratios of Triaromatic Steranes in Thermal Maturity Indices (e.g., TAS/MAS ratios, C20/C28(20R) ratios)

Several diagnostic ratios involving triaromatic steranes are employed to quantify thermal maturity. The ratio of triaromatic to monoaromatic steroids (TAS/MAS) is a widely used indicator, with an increasing ratio pointing to higher maturity icm.edu.pl.

Specific ratios involving short-chain triaromatic steranes, such as the C20/C28(20R) ratio, have also been utilized. Research on the Campano-Maastrichtian Mamu Formation in southeastern Nigeria utilized the C20/C20+C28 (20R) triaromatic steroid maturity parameter. The values for this ratio ranged from 0.08 to 0.72, indicating a thermal maturity status from immature to marginally mature icm.edu.pl. Another related parameter, the ratio of (C20+C21)/(C20+C21+C26 to C28 20R and 20S), showed values from 0.09 to 0.52 for the same formation, also suggesting an immature to marginally mature state icm.edu.pl.

Below is an interactive data table summarizing these findings:

| Parameter | Minimum Value | Maximum Value | Inferred Thermal Maturity |

| C20/C20+C28 (20R) Triaromatic Steroid Ratio | 0.08 | 0.72 | Immature to Marginally Mature |

| (C20+C21)/(C20+C21+C26 to C28 20R and 20S) Triaromatic Steroid Ratio | 0.09 | 0.52 | Immature to Marginally Mature |

Correlation with Vitrinite Reflectance Equivalents and Hydrocarbon Generation Windows

The thermal maturity indicated by triaromatic sterane parameters can be correlated with vitrinite reflectance (%Ro), a standard method for determining the maturation level of organic matter. While direct correlation data for this compound is not abundant, maturity parameters derived from other aromatic compounds can be used to establish vitrinite reflectance equivalent (VRE) values maxwellsci.com. For instance, calculated vitrinite reflectance can be derived from methylphenanthrene indices icm.edu.pl. Generally, the oil generation window is considered to begin at a vitrinite reflectance of approximately 0.5-0.6% and continues to about 1.35%. The immature to marginally mature status suggested by the this compound ratios in the Mamu Formation aligns with the early stages of this window.

Source Rock Characterization and Organic Facies Interpretation

Beyond thermal maturity, this compound provides clues about the original organic matter input and the depositional conditions of the source rock.

Elucidating Organic Matter Input Type (e.g., Terrestrial, Marine, Lacustrine, Mixed)

The distribution of different sterane homologues (C27, C28, C29) is a well-established tool for differentiating organic matter sources. While C29 steranes are often associated with terrestrial plants, C27 steranes are typically linked to marine algae scielo.br. The presence of short-chain triaromatic steranes like C20 and C21 has been linked to specific depositional settings. For example, the predominance of C26–C28 triaromatic steroids is indicative of a dominance of marine organic matter icm.edu.pl. The presence of the C20-C21 TAS group has been specifically associated with a high contribution of carbonate to the organic matter, often found in marine carbonate source rocks icm.edu.pl. This suggests that a notable presence of this compound could point towards a marine carbonate depositional setting.

Biological Precursor Signatures and their Influence on this compound Distribution

The distribution of triaromatic steranes in petroleum and source rocks is fundamentally linked to the sterols synthesized by the original contributing organisms. The relative abundance of different TAS homologues, including this compound, reflects the initial biological precursor signatures.

The C26-C28 triaromatic steroids are known aromatization products of C27-C29 sterols, which have well-established biological sources. geoconvention.com For instance, C27 sterols (precursors to C26 TAS) are often associated with marine algae, while C29 sterols (precursors to C28 TAS) are typically dominant in terrestrial higher plants. geoconvention.com Consequently, the relative abundance of C26-C28 TAS can indicate the type of organic matter input into a source rock. A predominance of C26–C28 TAS generally points to a dominance of marine organic matter. scielo.org.co

The shorter-chain C20 and C21 triaromatic steranes provide different, yet complementary, information. Research has shown that samples characterized by a significant presence of the C20–C21 TAS group often correspond with a high content of C29 norhopane. researchgate.net This geochemical signature is interpreted as suggesting a high contribution of carbonate to the original organic matter, making the C20-C21 TAS distribution a useful proxy for identifying carbonate-rich depositional environments. researchgate.net The distinct patterns arising from different biological inputs allow geochemists to reconstruct paleoenvironmental conditions and determine the primary type of kerogen in a source rock.

Petroleum System Correlation and Hydrocarbon Migration Studies

Triaromatic steranes are powerful tools for fingerprinting petroleum systems, enabling the correlation of different oils and their connection to parent source rocks. Their high thermal stability and exceptional resistance to alteration processes ensure that their structural signatures are preserved over geological timescales, providing a reliable record of origin. researchgate.netgeoscienceworld.org

Oil-Oil and Oil-Source Rock Fingerprinting Utilizing Triaromatic Steranes

The unique distribution of triaromatic sterane homologues serves as a chemical fingerprint for oil-oil and oil-source rock correlation. icm.edu.pl Because these compounds are highly resistant to biodegradation, they are particularly effective for correlating samples that have been heavily altered in the reservoir, a situation where more labile biomarkers like n-alkanes may have been completely removed. geoscienceworld.orgsemanticscholar.org

Specific diagnostic ratios between different TAS isomers and homologues are used to group crude oils and link them to potential source rocks. For example, studies have utilized ratios such as C26/C28 20S TAS and C27/C28 20R TAS to classify crude oils into distinct families. geoconvention.comscielo.org.co Oils within the same family exhibit similar TAS ratios, suggesting they were generated from source rocks with comparable organic matter inputs and thermal histories. geoconvention.com

Furthermore, unique patterns in the TAS distribution can distinguish oils derived from different source rocks within a basin. For instance, Duvernay Formation-sourced oils in the Western Canada Basin can be identified by their unique triaromatic sterane patterns and the near absence of C30 desmethyl steranes. researchgate.net This level of specificity is crucial for mapping petroleum systems and understanding hydrocarbon charge history in complex basins.

| Parameter/Ratio | Application in Fingerprinting | Reference |

| C26/C28 20S TAS | Classifying crude oil groups based on organic matter input. | geoconvention.com |

| C27/C28 20R TAS | Differentiating oil families and correlating to source rocks. | geoconvention.comscielo.org.co |

| TA(I)/TA(I+II) | Maturity indicator, useful for correlating biodegraded oils. | semanticscholar.org |

| Unique TAS Patterns | Distinguishing oils from specific source rock formations (e.g., Duvernay). | researchgate.net |

Tracing Hydrocarbon Migration Pathways and Assessing Migration Distances

The composition of biomarkers, including triaromatic steranes, can be altered during the secondary migration of petroleum from the source rock to the reservoir. These alterations can provide clues about migration pathways, although quantifying migration distance with precision remains a significant challenge.

As petroleum migrates, it interacts with the rock matrix, which can lead to a process known as "migration-induced fractionation." igiltd.com This can cause changes in the relative concentrations of different compound classes. More polar compounds tend to be adsorbed onto mineral surfaces, leading to a relative enrichment of less polar compounds in the migrated oil. While triaromatic steranes are relatively non-polar, subtle fractionation effects can still occur, potentially altering their distribution patterns with increasing migration distance.

Another key process is "migration-contamination" or leaching, where migrating oil dissolves soluble organic matter from the rocks it passes through. researchgate.netigiltd.com If the oil migrates through a less mature rock unit, it can leach immature biomarkers, resulting in a mixed signature. This can create "maturity contradictions," where different biomarker classes (e.g., saturated steranes vs. aromatic steroids) indicate different levels of thermal maturity. researchgate.netigiltd.com The presence of such conflicting parameters can be a strong indicator that extensive migration and interaction with carrier beds have occurred.

While these geochemical regularities can effectively indicate the direction of hydrocarbon migration, using them to assess the absolute migration distance is complex. researchgate.net The changes observed are influenced by a variety of factors beyond distance, including the lithology of the migration pathway, the maturity of the organic matter in those rocks, and the properties of the oil itself. Therefore, tracing migration pathways with triaromatic steranes is often a qualitative or semi-quantitative exercise, integrated with broader geological and geophysical data to build a comprehensive model of petroleum movement. sysydz.net

Forensic Petroleum Geochemistry: Application in Oil Spill Identification and Source Apportionment

In the field of environmental forensics, triaromatic steranes are exceptionally valuable for identifying the source of oil spills. researchgate.net Their remarkable resistance to environmental weathering processes like evaporation, dissolution, and biodegradation means their characteristic fingerprint remains largely intact even in highly weathered samples such as tarballs. sysydz.netresearchgate.net This persistence allows for reliable correlation between a spilled oil and its source, which is critical for establishing liability in pollution incidents. dntb.gov.ua

Forensic investigations often employ a multi-criteria approach, where various biomarker ratios are compared. Triaromatic sterane diagnostic ratios are a key component of this analysis. For example, ratios of C28 20R/C28 20S, C27 20R/C28 20R, and C28 20S/(C26 20R + C27 20S) have been proven suitable for source identification in weathered oil residues. In a case study of a major oil spill off the coast of Brazil, researchers found similar saturated biomarker and triaromatic steroid ratios in samples collected two years apart, confirming they originated from the same source despite extensive weathering. researchgate.net

The NORDTEST method, a widely recognized system for oil spill identification, incorporates the analysis of triaromatic steranes (monitored via m/z 231 in GC-MS) in its tiered analytical approach to develop robust diagnostic fingerprints. By comparing the TAS profiles of a spill sample with those of suspected source oils, investigators can achieve a high degree of confidence in source apportionment.

| Case/Application | Key Triaromatic Sterane Finding | Reference |

| Brazilian Coast Oil Spill (2019/2021) | Similar TAS ratios in samples collected two years apart confirmed a common source. | researchgate.net |

| Al-Alamein Weathered Oil Residues | Molecular ratios of TAS compounds were nearly identical between weathered residues and fresh source oil. | |

| NORDTEST Oil Spill Identification System | Recommends using triaromatic sterane ratios as part of a multi-tiered approach for source correlation. |

Analytical Methodologies for C20 Triaromatic Sterane Quantification and Characterization

Extraction and Sample Preparation Protocols

Effective sample preparation is fundamental to isolating triaromatic steranes from the bulk of sedimentary rock or crude oil, thereby enabling precise analysis. This preparatory phase involves solvent extraction, chromatographic fractionation to separate hydrocarbon classes, and the removal of compounds that could interfere with the final analysis.

The initial step in analyzing C20 triaromatic sterane from geological samples is the extraction of the total lipid fraction. For solid samples like sedimentary rocks, Soxhlet extraction is a widely employed and robust technique mdpi.com. This method involves the continuous washing of a powdered rock sample with a suitable organic solvent or solvent mixture over an extended period to ensure the exhaustive recovery of organic matter.

The choice of solvent significantly impacts the extraction efficiency mdpi.com. While various solvents can be used, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often favored as it can improve the extraction yield compared to using a single solvent like chloroform (B151607) mdpi.com. For liquid crude oil samples, the process typically starts with direct fractionation, although a preliminary dilution in a volatile organic solvent like hexane (B92381) or dichloromethane may be performed to reduce viscosity and facilitate handling uoguelph.cahplcvials.com.

| Extraction Method | Sample Type | Common Solvents | Key Considerations |

| Soxhlet Extraction | Sedimentary Rocks, Shales | Dichloromethane (DCM) & Methanol (MeOH) mixture, Chloroform | The solvent choice affects extraction yield; requires finely powdered samples for efficiency mdpi.com. |

| Direct Dilution | Crude Oils | Hexane, Dichloromethane | Primarily for sample handling and preparation for subsequent chromatographic steps uoguelph.cahplcvials.com. |

Following extraction, the complex mixture of lipids must be separated into simpler fractions based on polarity. This is a critical step to isolate the aromatic fraction, which contains the this compound, from other hydrocarbon classes like saturated hydrocarbons and polar compounds (resins and asphaltenes) waters.comifpenergiesnouvelles.frnih.gov.

Open column chromatography is the conventional method for this separation ifpenergiesnouvelles.friscientific.org. The extracted organic matter is loaded onto a column packed with an adsorbent, typically a combination of activated silica (B1680970) gel and alumina (B75360) ifpenergiesnouvelles.friscientific.org. A sequence of solvents with increasing polarity is then used to elute the different hydrocarbon classes.

Saturated Hydrocarbons: A non-polar solvent, such as n-hexane or petroleum ether, is used first to elute the saturated fraction, which includes n-alkanes and cycloalkanes (e.g., steranes and hopanes) ifpenergiesnouvelles.fr.

Aromatic Hydrocarbons: A solvent of intermediate polarity, like a mixture of n-hexane and dichloromethane, is then passed through the column to elute the aromatic fraction. This fraction contains the target this compound along with other mono-, di-, and polyaromatic compounds ifpenergiesnouvelles.frvurup.sk.

Polar Compounds (Resins): Finally, a highly polar solvent mixture, such as dichloromethane and methanol, is used to elute the NSO (nitrogen, sulfur, oxygen) compounds, also known as resins ifpenergiesnouvelles.fr.

High-Performance Liquid Chromatography (HPLC) can also be employed for a more automated and high-resolution separation of these fractions nih.gov.

The primary goal of the sample preparation process is to enhance the signal of the target biomarkers by removing interfering compounds. The chromatographic fractionation described in the previous section is the most effective method for achieving this. By separating the extract into saturate and aromatic fractions, major components like n-alkanes are segregated from the triaromatic steranes tamu.edu.

N-alkanes are typically the most abundant compounds in the saturated hydrocarbon fraction and, if not removed, could co-elute with aromatic compounds in the gas chromatograph, potentially masking the smaller biomarker peaks. The separation into distinct fractions ensures that the subsequent instrumental analysis of the aromatic fraction is focused on the compounds of interest, leading to a cleaner chromatogram and a more reliable signal for this compound waters.com.

Data Processing and Chemometric Interpretation of Chromatographic Profiles

Peak Identification and Integration Strategies

Following chromatographic separation, the accurate identification and integration of the peak corresponding to this compound are critical for obtaining reliable quantitative data. Peak identification is typically achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. wiley-vch.de For enhanced confidence, especially in complex matrices, coupling the gas chromatograph to a mass spectrometer (GC-MS) is standard practice. chromatographytoday.com The resulting mass spectrum, which provides a unique fragmentation pattern for the molecule, can be compared to library spectra or published data for definitive identification. amazonaws.com In the case of triaromatic steroids, selected ion monitoring (SIM) of the characteristic fragment ion at a mass-to-charge ratio (m/z) of 231 is commonly employed to enhance selectivity and sensitivity. amazonaws.comicm.edu.pl

Peak integration involves calculating the area or height of the chromatographic peak, which is directly proportional to the concentration of the analyte. Data systems use various algorithms to define the baseline and delineate the start and end of a peak. sepscience.com For well-resolved, symmetrical peaks, this process is straightforward. However, challenges arise with co-eluting or overlapping peaks, which are common in the analysis of complex geological samples. youtube.comnih.gov In such cases, different integration strategies may be applied. The "perpendicular drop" method is often used when a minor peak is more than 10% of the height of a major peak it overlaps with. sepscience.com For smaller, shouldering peaks, a "skim" integration, where the baseline is drawn along the tail of the larger peak, may be more appropriate. sepscience.comchromatographyonline.com The choice of integration method can significantly impact the calculated peak area and, consequently, the final quantitative result. chromatographyonline.com

Calculation and Normalization of Diagnostic Ratios

In geochemical studies, the absolute concentration of a single biomarker like this compound is often less informative than its relative abundance compared to other related compounds. opuskinetic.com Therefore, various diagnostic ratios are calculated to infer information about the source of organic matter, depositional environment, and thermal maturity of source rocks. opuskinetic.comseahipublications.org

Factors Influencing C20 Triaromatic Sterane Distribution, Preservation, and Degradation

Impact of Thermal Evolution and Post-Generational Burial History

The thermal evolution of sedimentary organic matter and the subsequent burial history of generated hydrocarbons significantly influence the distribution of C20 triaromatic sterane. During catagenesis, monoaromatic steroids undergo aromatization to form triaromatic steroids icm.edu.pl. With increasing thermal maturity, there is a progressive scission of the side chains of larger triaromatic steroid molecules, leading to an increased relative abundance of short-chain homologues like C20 and C21 triaromatic steranes sysydz.net.

Research on the thermal evolution of aromatic steroids has shown that the relative abundance of C20-triaromatic sterane tends to decrease with increasing maturity sysydz.net. This is because, at higher thermal stress, the long-chain triaromatic steroids are transformed into short-chain versions, but eventually, these also begin to degrade sysydz.net. For instance, in studies of the Dongying Depression, the ratio of C20-C21 to the sum of C20, C21, and C28 triaromatic steranes is used as a maturity parameter researchgate.net.

The presence of certain minerals can also influence these thermal transformations. For example, the presence of elemental sulfur or ferric sulfate (Fe2(SO4)3) can inhibit the decrease in the relative abundance of C20-triaromatic sterane at certain temperatures, indicating that triaromatic steroid-based maturity indices are relatively stable at lower maturity stages sysydz.net. However, at very high temperatures (above 350°C), long-chain triaromatic steroids are almost completely destroyed by pyrolysis, making these indices less reliable sysydz.net.

Table 1: Effect of Thermal Evolution on Relative Abundance of C20-Triaromatic Sterane

| Thermal Maturity Level | General Trend of C20-Triaromatic Sterane Abundance | Influencing Factors |

|---|---|---|

| Low Maturity | Relatively high and stable | Presence of sulfur-bearing minerals can inhibit degradation sysydz.net |

| Peak Oil Generation | Gradual decrease | Side-chain scission of larger homologues increases short-chain TAS initially sysydz.net |

Biodegradation Processes and Relative Resistance of Triaromatic Steranes

Triaromatic steranes, including the C20 variant, are known for their high resistance to microbial degradation, making them valuable biomarkers in the assessment of biodegraded oils sysydz.net.

Stability of this compound to Microbial Degradation

Effects of Extensive Biodegradation on Triaromatic Sterane Ratios

While individual triaromatic steranes are highly resistant, extensive biodegradation can still lead to subtle changes in their relative distributions. Some studies have observed that severe biological degradation can cause the C20/C21 ratio of triaromatic steranes to increase semanticscholar.org. This suggests a slight preferential degradation of C21 triaromatic sterane over its C20 counterpart under intense microbial activity.

Table 2: Relative Stability of Hydrocarbon Classes to Biodegradation

| Compound Class | Relative Resistance to Biodegradation |

|---|---|

| n-Alkanes | Low |

| Isoprenoids | Low to Moderate |

| Steranes and Hopanes | High |

Influence of Oxidation, Weathering, and Other Abiotic Degradation Pathways

Beyond microbial action, abiotic processes such as oxidation and weathering can also alter the composition of triaromatic steranes in the environment. Weathering encompasses a range of physical and chemical processes, including evaporation, dissolution, and photo-oxidation.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| C21 Triaromatic sterane |

| C26 Triaromatic sterane |

| C27 Triaromatic sterane |

| C28 Triaromatic sterane |

| Monoaromatic steroids |

| Ferric sulfate |

| Hopanes |

| Steranes |

| n-Alkanes |

| Isoprenoids |

Future Directions and Challenges in C20 Triaromatic Sterane Research

Development of Novel High-Resolution Analytical Approaches for Isomer Differentiation

A primary challenge in the analysis of triaromatic steranes is the differentiation of their various isomers, which can provide more nuanced information about the source and maturity of organic matter. Traditional gas chromatography-mass spectrometry (GC-MS) often falls short in completely separating these structurally similar compounds.

Future research is increasingly focused on advanced analytical techniques to enhance isomer resolution. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful tool that offers significantly higher peak capacity and separation power compared to conventional GC. This technique can separate complex mixtures of biomarkers, including triaromatic steranes, into distinct bands, allowing for more accurate identification and quantification.

Another promising approach is ion mobility-mass spectrometry (IMS-MS). This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond that of chromatography and mass spectrometry alone. For complex hydrocarbon mixtures found in petroleum, IMS-MS can aid in the structural elucidation and separation of isomeric and isobaric compounds.

These high-resolution approaches will be critical in resolving co-eluting isomers and providing more detailed and accurate data for geochemical interpretations.

Advanced Structural Elucidation of C20 Triaromatic Sterane and its Methylated Derivatives

A complete understanding of the geochemical information held within C20 triaromatic steranes and their methylated counterparts hinges on the precise elucidation of their molecular structures. While the basic structure is known, the exact positions of methyl groups and other structural variations are not always fully characterized.

Advanced analytical techniques are crucial for this purpose. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides high-resolution separation and detailed mass spectral data, which are essential for identifying and characterizing novel biomarker compounds. This technique has been instrumental in revealing a wide range of biomarkers in crude oils.

Further research will likely involve the use of other sophisticated analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, to definitively determine the structures of these compounds. A more complete structural library of this compound and its methylated derivatives will enable more precise correlations to biological precursors and a better understanding of their diagenetic pathways.

Integration with Multi-Proxy Geochemical and Geological Studies for Holistic Interpretations

The diagnostic power of C20 triaromatic steranes is significantly enhanced when integrated with other geochemical and geological data. A multi-proxy approach allows for a more robust and holistic interpretation of the depositional environment, thermal maturity, and source of organic matter.

Triaromatic steranes are often analyzed alongside other biomarkers such as steranes, hopanes, and aromatic hydrocarbons. For instance, the relative abundance of C27, C28, and C29 steranes can indicate the contribution of marine versus terrestrial organic matter. researchgate.net Similarly, various aromatic hydrocarbon ratios can provide insights into the depositional environment and thermal maturity.

Future studies will focus on systematically integrating these different datasets to build a more complete picture of petroleum systems. This involves not only the co-analysis of various biomarkers but also the correlation of this data with geological information such as lithology, sedimentary facies, and basin history. This integrated approach is essential for reducing ambiguity in geochemical interpretations and providing more reliable assessments of source rock potential and petroleum generation history.

Quantitative Modeling of Triaromatic Sterane Formation Kinetics and Transformation Pathways

Understanding the quantitative aspects of this compound formation is a key area for future research. This involves modeling the kinetics and pathways of their transformation from biological precursors through diagenesis and catagenesis.

The transformation of monoaromatic steroids to triaromatic steroids is a recognized indicator of thermal maturity. geoscienceworld.orgicm.edu.plicm.edu.pl During diagenesis and catagenesis, sterols undergo a series of reactions, including dehydration, isomerization, and aromatization, eventually leading to the formation of triaromatic steranes. The extent of these reactions is primarily controlled by time and temperature.

Future research will aim to develop more precise kinetic models that can quantify the rates of these transformation reactions. This will involve laboratory experiments under controlled temperature and pressure conditions, as well as the analysis of natural sample suites with well-constrained thermal histories. Such models will allow for a more quantitative use of triaromatic sterane ratios as maturity parameters, enabling more accurate reconstruction of the thermal history of sedimentary basins.

| Precursor Compound | Transformation Process | Product Compound | Geochemical Significance |

| Sterols | Diagenesis & Catagenesis | Monoaromatic Steroids | Intermediate in the formation of triaromatic steroids. |

| Monoaromatic Steroids | Aromatization | Triaromatic Steroids | Indicator of thermal maturity. |

Addressing Co-elution Complexities and Chromatographic Overlaps in Diverse Geological Matrices

A significant analytical challenge in the study of C20 triaromatic steranes is the issue of co-elution, where multiple compounds elute from the gas chromatograph at the same time, leading to overlapping peaks. icm.edu.pl This is particularly problematic in complex geological matrices such as crude oils and source rock extracts, which contain a vast number of different hydrocarbons.

Co-elution can interfere with the accurate identification and quantification of C20 triaromatic steranes. For example, C26 TAS-cholestane (20R) and C27 TAS-ergostane (20S) are known to co-elute. icm.edu.pl To address these complexities, the use of high-resolution chromatographic techniques like GC×GC is essential. The enhanced separation power of GC×GC can resolve many of the co-elution problems encountered with traditional GC-MS.

Another approach is the use of selected ion monitoring (SIM) in GC-MS. By monitoring only the specific ions characteristic of triaromatic steranes (such as m/z 231), the interference from other co-eluting compounds can be minimized. Future work will continue to focus on developing and refining these analytical strategies to ensure the reliable analysis of C20 triaromatic steranes in a wide range of geological samples.

| Analytical Challenge | Proposed Solution | Rationale |

| Isomer Co-elution | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Provides higher peak capacity and separation power. |

| Isobaric Interference | Ion Mobility-Mass Spectrometry (IMS-MS) | Separates ions based on size and shape, in addition to mass-to-charge ratio. |

| Complex Matrix Interference | Selected Ion Monitoring (SIM) in GC-MS | Increases selectivity by monitoring only characteristic ions. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying C20 Triaromatic Sterane in geological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography (GC×GC) are standard techniques for quantifying this compound. These methods require calibration using deuterated internal standards (e.g., d2-C20 Triaromatic Sterane) to account for matrix effects and instrument variability . Validation steps include spike recovery tests (85–115% acceptable range) and replicate analyses to ensure precision (RSD <10%) . For complex matrices, such as low-concentration sediments (<100 mg/kg), extracted ion chromatograms (EICPs) of m/z 231 (triaromatic sterane) should be analyzed to confirm biomarker patterns .

Q. How should researchers validate the accuracy of this compound measurements in low-concentration samples?

- Methodological Answer : In low-concentration samples, validation requires:

- Detection Limit Optimization : Use high-sensitivity detectors (e.g., triple quadrupole MS) to achieve sub-ppb detection limits.

- Replicate Analyses : Perform triplicate runs to assess precision and exclude outliers via Grubbs’ test.

- Quality Control (QC) : Include certified reference materials (CRMs) with known sterane concentrations to verify instrument performance .

- Pattern Recognition : Evaluate biomarker signatures (e.g., C26–C28 triaromatic steroids) to distinguish background noise from true signals .

Q. What are the critical steps in ensuring reproducibility when analyzing this compound concentrations?

- Methodological Answer : Reproducibility hinges on:

- Standardized Protocols : Document extraction methods (e.g., Soxhlet vs. accelerated solvent extraction) and solvent purity.

- Instrument Calibration : Use linear calibration curves (R² >0.99) and blank corrections to minimize drift.

- Peer Review : Share raw data and chromatograms in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound ratios across different thermal maturity models?

- Methodological Answer : Discrepancies often arise from variations in:

- Sample Preparation : Compare results from demineralized vs. bulk samples to assess clay interference.

- Calibration Standards : Ensure consistency in deuterated standard concentrations (e.g., S-4030-ASS-IO at 50 µg/mL) .

- Statistical Harmonization : Apply meta-analysis to aggregate data from multiple studies, using weighted means and confidence intervals to address outliers .

Q. What methodological approaches are used to differentiate this compound sources in mixed sedimentary environments?

- Methodological Answer : Source differentiation involves:

- Multivariate Analysis : Combine this compound data with co-occurring biomarkers (e.g., triterpanes) via principal component analysis (PCA) to identify distinct clusters .

- Isotopic Tracers : Pair δ¹³C values of steranes with bulk organic matter to trace biogenic vs. thermogenic origins.

- Stratigraphic Correlation : Cross-reference sterane profiles with lithological data (e.g., uranium irradiation levels) to link biomarkers to specific shale units .

Q. What statistical methods are appropriate for correlating this compound profiles with depositional environments in large datasets?

- Methodological Answer : Large dataset analysis requires:

- Cluster Analysis : Group samples based on sterane ratios (e.g., TAS1/Hopane) using hierarchical clustering or k-means algorithms.

- Significance Testing : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare means across depositional settings.

- Machine Learning : Train classification models (e.g., random forests) on biomarker ratios to predict environmental conditions .

Data Contradiction & Synthesis

Q. How should conflicting data on this compound’s diagnostic value in oil-source correlation be addressed?

- Methodological Answer : Contradictions may stem from:

- Thermal Overprinting : Use vitrinite reflectance (Ro%) and sterane isomerization ratios (e.g., T30/(T30+T31)) to assess thermal maturity’s impact .

- Systematic Reviews : Follow Cochrane guidelines to synthesize evidence: define inclusion criteria (e.g., peer-reviewed studies with raw data), assess bias via funnel plots, and perform sensitivity analyses .

Experimental Design

Q. What considerations are critical when designing experiments to study this compound in ancient vs. modern sediments?

- Methodological Answer : Key considerations include:

- Temporal Resolution : For ancient sediments, prioritize samples with well-constrained radiometric dates.

- Contamination Control : Use ultraclean lab protocols (e.g., solvent blanks, quartz crucibles) to avoid modern hydrocarbon contamination.

- Cross-Disciplinary Collaboration : Engage geochronologists and organic geochemists to integrate sterane data with stratigraphic and tectonic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.